molecular formula C10H12O3S B6273513 3-(benzenesulfonyl)cyclobutan-1-ol, Mixture of diastereomers CAS No. 60788-49-0

3-(benzenesulfonyl)cyclobutan-1-ol, Mixture of diastereomers

Cat. No.: B6273513
CAS No.: 60788-49-0
M. Wt: 212.3
InChI Key:
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Description

3-(Benzenesulfonyl)cyclobutan-1-ol, a mixture of diastereomers, is an organic compound featuring a cyclobutane ring substituted with a benzenesulfonyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)cyclobutan-1-ol typically involves the cycloaddition of benzenesulfonyl chloride with cyclobutene, followed by hydrolysis. The reaction is carried out under controlled conditions to ensure the formation of the desired diastereomers. The use of specific catalysts and solvents can influence the yield and selectivity of the reaction .

Industrial Production Methods

Industrial production of 3-(benzenesulfonyl)cyclobutan-1-ol may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as crystallization or chromatography to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzenesulfonyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways involving the modification of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring with both a benzenesulfonyl group and a hydroxyl group.

Properties

CAS No.

60788-49-0

Molecular Formula

C10H12O3S

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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